molecular formula C14H11ClN2 B5806595 5-chloro-2-methyl-1-phenyl-1H-benzimidazole CAS No. 84100-59-4

5-chloro-2-methyl-1-phenyl-1H-benzimidazole

Cat. No. B5806595
CAS RN: 84100-59-4
M. Wt: 242.70 g/mol
InChI Key: BDYHHBOQBZEHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methyl-1-phenyl-1H-benzimidazole (CMPB) is a benzimidazole derivative that has been widely studied for its potential as a therapeutic agent in various diseases. It possesses a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-methyl-1-phenyl-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. It has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-chloro-2-methyl-1-phenyl-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, regulating glucose metabolism, and modulating the immune response. It has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-chloro-2-methyl-1-phenyl-1H-benzimidazole is its unique chemical structure, which makes it an attractive candidate for drug development. It has also been shown to have low toxicity and high bioavailability in animal studies. However, one of the limitations of 5-chloro-2-methyl-1-phenyl-1H-benzimidazole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-chloro-2-methyl-1-phenyl-1H-benzimidazole. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It is also possible that 5-chloro-2-methyl-1-phenyl-1H-benzimidazole could be used in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-methyl-1-phenyl-1H-benzimidazole and its potential as a therapeutic agent in various diseases.

Scientific Research Applications

5-chloro-2-methyl-1-phenyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-chloro-2-methyl-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHHBOQBZEHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232986
Record name 5-Chloro-2-methyl-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-1-phenyl-1H-benzimidazole

CAS RN

84100-59-4
Record name 5-Chloro-2-methyl-1-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84100-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-1-phenyl-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-methyl-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methyl-1-phenyl-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 4-Chloro-1-bromo-2-nitrobenzene (118 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol), as starting materials to yield the title compound as yellow solid (68 mg, 56% yield). mp 109-111° C. 1H NMR (DMSO) δ 2.52 (s, 3 H), 7.22 (d, J=8.6 Hz, 1 H), 7.34 (d, J=8.6 Hz, 1 H), 7.48-7.59 (m, 5 H), 7.86 (s, 1 H); 13C NMR δ 13.5, 112.2, 116.4, 123.9, 126.9, 127.9, 129.7, 130.1, 133.9, 138.5, 154.0, 157.0. HRMS (FAB): cal. for C14H12N2Cl [M+H+]: 243.0689; found: 243.0684.
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.